molecular formula C17H15ClN2O B5862950 1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone

1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone

Cat. No.: B5862950
M. Wt: 298.8 g/mol
InChI Key: JRBGZPNPFJBDPW-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 4-chlorophenyl group and a phenylethanone moiety, making it a significant molecule in various scientific research fields due to its unique structural and chemical properties .

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and activities.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-15-8-6-14(7-9-15)16-10-11-20(19-16)17(21)12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBGZPNPFJBDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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